molecular formula C6H11NS B1582664 4-Ethyl-2-methyl-4,5-dihydrothiazole CAS No. 4293-61-2

4-Ethyl-2-methyl-4,5-dihydrothiazole

Cat. No.: B1582664
CAS No.: 4293-61-2
M. Wt: 129.23 g/mol
InChI Key: LENVRVUQOXYSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2-methyl-4,5-dihydrothiazole is a heterocyclic organic compound characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

4-Ethyl-2-methyl-4,5-dihydrothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, and antiviral activities . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their functions. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on certain cancer cell lines, indicating their potential role in cancer therapy . Additionally, this compound may modulate the activity of key signaling molecules, leading to alterations in cellular responses and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes, leading to their inhibition or activation. For instance, thiazole derivatives have been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability under different conditions . The degradation products of this compound may also have distinct biological activities, which can contribute to its overall effects in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activities. At higher doses, it may cause toxic or adverse effects . For instance, thiazole derivatives have been reported to exhibit dose-dependent cytotoxicity, with higher doses leading to increased cell death in certain cell lines. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, thiazole derivatives have been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolites . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, thiazole derivatives have been reported to localize within the mitochondria, where they can influence mitochondrial function and energy metabolism. The precise localization of this compound can determine its specific biological effects and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-methyl-4,5-dihydrothiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of ethyl acetoacetate with thiourea in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate thiazolium salt, which is then hydrolyzed to yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methyl-4,5-dihydrothiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions typically yield the corresponding thiol derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted thiazoles.

Scientific Research Applications

4-Ethyl-2-methyl-4,5-dihydrothiazole has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used as a flavoring agent in the food industry due to its nutty aroma.

Comparison with Similar Compounds

  • 2-ethyl-2,5-dihydro-4-methyl thiazole

  • 2-aryl-4,5-dihydrothiazole

  • 2-methyl-4,5-dihydrothiazole

Properties

IUPAC Name

4-ethyl-2-methyl-4,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-3-6-4-8-5(2)7-6/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENVRVUQOXYSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CSC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884055
Record name Thiazole, 4-ethyl-4,5-dihydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4293-61-2
Record name 4-Ethyl-4,5-dihydro-2-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4293-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 4-ethyl-4,5-dihydro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004293612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 4-ethyl-4,5-dihydro-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiazole, 4-ethyl-4,5-dihydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-2-methyl-4,5-dihydrothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-2-methyl-4,5-dihydrothiazole
Reactant of Route 2
4-Ethyl-2-methyl-4,5-dihydrothiazole
Reactant of Route 3
4-Ethyl-2-methyl-4,5-dihydrothiazole
Reactant of Route 4
4-Ethyl-2-methyl-4,5-dihydrothiazole
Reactant of Route 5
4-Ethyl-2-methyl-4,5-dihydrothiazole
Reactant of Route 6
4-Ethyl-2-methyl-4,5-dihydrothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.